molecular formula C12H17NO B13520388 3-(1-Phenylethoxy)pyrrolidine

3-(1-Phenylethoxy)pyrrolidine

Cat. No.: B13520388
M. Wt: 191.27 g/mol
InChI Key: RDUNDBCHKJYIPN-UHFFFAOYSA-N
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Description

3-(1-Phenylethoxy)pyrrolidine: is a nitrogen-containing heterocyclic compound. Its chemical structure consists of a pyrrolidine ring (a five-membered ring containing one nitrogen atom) linked to a phenylethoxy group. The compound’s systematic name is 1-(2-Phenylethoxy)pyrrolidine .

Preparation Methods

Synthesis Routes:: Several synthetic strategies exist for preparing 3-(1-Phenylethoxy)pyrrolidine:

Industrial Production:: Details on industrial-scale production methods are scarce. laboratory-scale syntheses provide valuable insights into the compound’s preparation.

Chemical Reactions Analysis

Reactivity:: 3-(1-Phenylethoxy)pyrrolidine can undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
  • Substitution : Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:: The specific products depend on reaction conditions and substituents. For example, reduction may yield the corresponding phenylethylamine derivative.

Scientific Research Applications

3-(1-Phenylethoxy)pyrrolidine finds applications in:

  • Medicinal Chemistry : As a scaffold for drug design due to its stereochemistry and pharmacophore space exploration.
  • Biology : Studying its effects on biological targets.
  • Industry : Potential use in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

3-(1-Phenylethoxy)pyrrolidine shares similarities with other pyrrolidine-based compounds, but its unique phenylethoxy moiety sets it apart. Similar compounds include:

  • Pyrrolidine derivatives : Such as prolinol and pyrrolizines.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(1-phenylethoxy)pyrrolidine

InChI

InChI=1S/C12H17NO/c1-10(11-5-3-2-4-6-11)14-12-7-8-13-9-12/h2-6,10,12-13H,7-9H2,1H3

InChI Key

RDUNDBCHKJYIPN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC2CCNC2

Origin of Product

United States

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